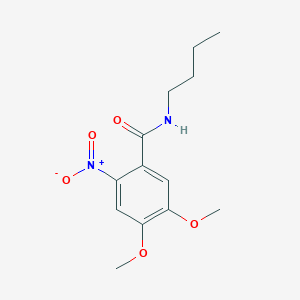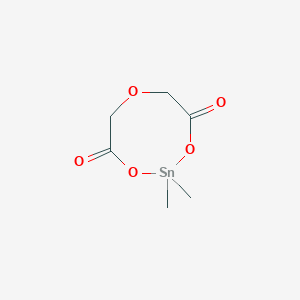
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione is an organotin compound with a unique structure that includes a tin atom within a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione typically involves the reaction of dimethyl tin dichloride with a suitable diol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The final product is subjected to rigorous quality control to ensure it meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tin atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological systems due to its unique structure.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with other molecules, which can alter their chemical properties and reactivity. This ability to form complexes is key to its applications in organic synthesis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione, used in various chemical reactions.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine, known for its medicinal applications.
Uniqueness
2,2-Dimethyl-1,3,6,2-trioxastannocane-4,8-dione is unique due to the presence of a tin atom within its structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where the formation of stable tin complexes is required.
Propiedades
Número CAS |
116178-88-2 |
|---|---|
Fórmula molecular |
C6H10O5Sn |
Peso molecular |
280.85 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3,6,2-trioxastannocane-4,8-dione |
InChI |
InChI=1S/C4H6O5.2CH3.Sn/c5-3(6)1-9-2-4(7)8;;;/h1-2H2,(H,5,6)(H,7,8);2*1H3;/q;;;+2/p-2 |
Clave InChI |
XUADOHNLRMSNDI-UHFFFAOYSA-L |
SMILES canónico |
C[Sn]1(OC(=O)COCC(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)


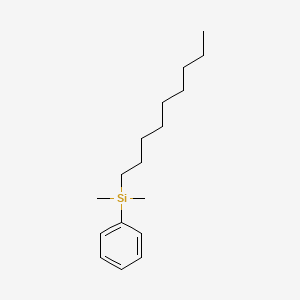
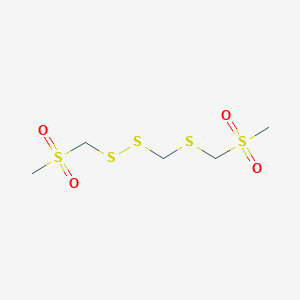
![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
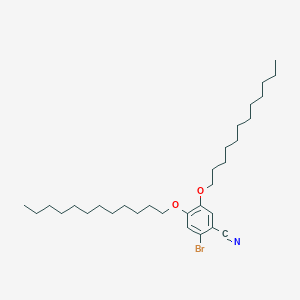
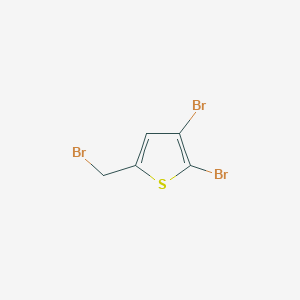
![5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine](/img/structure/B14299353.png)

